

# Verifying the Synergistic Effect of Ceftolozane Sulfate with Other Antimicrobials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |  |  |  |
|----------------------|---------------------|-----------|--|--|--|
| Compound Name:       | Ceftolozane Sulfate |           |  |  |  |
| Cat. No.:            | B606592             | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of **ceftolozane sulfate**, often combined with the  $\beta$ -lactamase inhibitor tazobactam (C/T), and other antimicrobial agents. The information presented is supported by experimental data from in vitro studies to assist researchers and drug development professionals in evaluating potential combination therapies against multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial pathogens.

# **Executive Summary**

Ceftolozane/tazobactam is a novel cephalosporin/ $\beta$ -lactamase inhibitor combination with potent activity against Pseudomonas aeruginosa and other Gram-negative pathogens.[1] Combination therapy with other antimicrobials is a promising strategy to enhance efficacy and combat the emergence of resistance.[2] In vitro studies, primarily employing checkerboard and time-kill assays, have demonstrated synergistic or additive effects when C/T is combined with various antimicrobial agents, including amikacin, aztreonam, fosfomycin, and meropenem.[3][4] These combinations have shown potential against challenging pathogens such as carbapenem-resistant P. aeruginosa (CRPA) and extended-spectrum  $\beta$ -lactamase (ESBL)-producing Enterobacteriaceae.[2][4]



# Data Presentation: In Vitro Synergy of Ceftolozane/Tazobactam Combinations

The following tables summarize the quantitative data from checkerboard and time-kill assays, providing insights into the synergistic potential of Ceftolozane/tazobactam in combination with other antimicrobials against various bacterial species.

# Table 1: Synergy of Ceftolozane/Tazobactam Combinations Determined by Checkerboard Assay

The checkerboard method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination. Synergy is typically defined as an FIC index of  $\leq 0.5$ .



| Combination         | Bacterial<br>Species                        | Strain Type | FIC Index<br>Range                                                  | Interpretation                        |
|---------------------|---------------------------------------------|-------------|---------------------------------------------------------------------|---------------------------------------|
| C/T +<br>Meropenem  | P. aeruginosa                               | MDR/XDR     | 0.28 - 0.5                                                          | Synergy in<br>27.3% of<br>isolates[5] |
| C/T + Amikacin      | P. aeruginosa                               | CRPA        | Not explicitly stated, but 40% of isolates showed synergy. [6][7]   | Synergy                               |
| C/T +<br>Fosfomycin | P. aeruginosa                               | MDR         | Not explicitly stated, but 88.9% of isolates showed synergy. [4][8] | Synergy                               |
| C/T + Aztreonam     | P. aeruginosa                               | MDR         | Not explicitly stated, but 18.5% of isolates showed synergy. [4][8] | Synergy                               |
| C/T + Tigecycline   | E. coli, K.<br>pneumoniae, P.<br>aeruginosa | Various     | Not explicitly stated, but synergy was observed in some strains.[3] | Synergy in some<br>strains            |

# Table 2: Bactericidal Activity of Ceftolozane/Tazobactam Combinations from Time-Kill Assays

Time-kill assays measure the rate and extent of bacterial killing over time. Synergy is generally defined as a  $\geq$ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.



| Combination      | Bacterial Species    | Strain Type                 | Observation                                                                                                                                                                |
|------------------|----------------------|-----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| C/T + Fosfomycin | P. aeruginosa        | SPM-1-producing             | Synergistic against one of six isolates tested.[4][8]                                                                                                                      |
| C/T + Tobramycin | Mucoid P. aeruginosa | Cystic Fibrosis<br>Isolates | C/T demonstrated bactericidal activity comparable to standard-of-care agents.[9] Combination regimens demonstrated synergy and suppressed the emergence of resistance.[10] |
| C/T + Amikacin   | P. aeruginosa        | -                           | The addition of amikacin to C/T produced greater reductions in bacterial load.[11]                                                                                         |
| C/T + Meropenem  | P. aeruginosa        | -                           | No antagonism was observed.[5]                                                                                                                                             |
| C/T + Aztreonam  | P. aeruginosa        | -                           | Aztreonam alone demonstrated significant bactericidal activity.[4]                                                                                                         |

# **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview for researchers.

## **Checkerboard Assay Protocol**



The checkerboard assay is a common in vitro method to assess the synergistic activity of two antimicrobial agents.

Objective: To determine the minimum inhibitory concentration (MIC) of each drug alone and in combination, and to calculate the Fractional Inhibitory Concentration (FIC) index.

#### Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL), further diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.
- Stock solutions of Ceftolozane/tazobactam and the second antimicrobial agent.

#### Procedure:

- Preparation of Antibiotic Dilutions: Two-fold serial dilutions of Ceftolozane/tazobactam (Drug
  A) are prepared along the y-axis of the microtiter plate, and two-fold serial dilutions of the
  second antimicrobial (Drug B) are prepared along the x-axis.
- Plate Setup: Each well contains a unique combination of concentrations of Drug A and Drug
   B. Control wells with each drug alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria), are included.
- Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
- Incubation: The plates are incubated at 35-37°C for 16-20 hours.
- Reading Results: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
- FIC Index Calculation: The FIC index is calculated for each well showing no growth using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:



- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

#### Interpretation of Results:

• Synergy: FIC index ≤ 0.5

Additive/Indifference: 0.5 < FIC index ≤ 4</li>

• Antagonism: FIC index > 4

### **Time-Kill Assay Protocol**

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Objective: To assess the rate and extent of bacterial killing by an antimicrobial agent or combination over a 24-hour period.

#### Materials:

- Flasks or tubes with CAMHB
- Bacterial inoculum standardized to a starting concentration of ~5 x 10^5 to 1 x 10^6 CFU/mL.
- Stock solutions of Ceftolozane/tazobactam and the second antimicrobial agent at desired concentrations (e.g., based on achievable serum concentrations).
- Agar plates for colony counting.

#### Procedure:

- Preparation of Test Cultures: Flasks containing CAMHB are prepared with the antimicrobial agent(s) at the desired concentrations. A growth control flask without any antibiotic is also included.
- Inoculation: All flasks are inoculated with the standardized bacterial suspension.



- Incubation and Sampling: The flasks are incubated in a shaking incubator at 35-37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
- Viable Cell Counting: Serial dilutions of the collected samples are plated on agar plates. The
  plates are incubated for 18-24 hours, and the number of colony-forming units (CFU)/mL is
  determined.
- Data Analysis: The log10 CFU/mL is plotted against time for each antimicrobial agent and combination.

#### Interpretation of Results:

- Bactericidal activity: ≥3-log10 reduction in CFU/mL from the initial inoculum.
- Bacteriostatic activity: <3-log10 reduction in CFU/mL from the initial inoculum.
- Synergy: ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
- Indifference: <2-log10 change in CFU/mL with the combination compared to the most active single agent.
- Antagonism: ≥2-log10 increase in CFU/mL with the combination compared to the most active single agent.

### **Visualizations**

The following diagrams illustrate the experimental workflows and the logical interpretation of the results.





#### Click to download full resolution via product page

Caption: Workflow of the Checkerboard Assay for Synergy Testing.



#### Click to download full resolution via product page

Caption: Workflow of the Time-Kill Assay for Synergy Testing.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In Vitro Activity of Ceftolozane Alone and in Combination with Tazobactam against Extended-Spectrum-β-Lactamase-Harboring Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Ceftolozane Alone and in Combination with Tazobactam against Extended-Spectrum-β-Lactamase-Harboring Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of ceftolozane/tazobactam in combination with other classes of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro synergy of ceftolozane/tazobactam in combination with fosfomycin or aztreonam against MDR Pseudomonas aeruginosa PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1597. Ceftolozane-Tazobactam and Meropenem Synergy Testing Against Multi-Drug and Extensively-Drug Resistant Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Time-Kill Analysis of Ceftolozane/Tazobactam Efficacy Against Mucoid Pseudomonas aeruginosa Strains from Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. Ceftolozane/tazobactam plus tobramycin against free-floating and biofilm bacteria of hypermutable Pseudomonas aeruginosa epidemic strains: Resistance mechanisms and synergistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synergistic effect between phages and Ceftolozane/Tazobactam in Pseudomonas aeruginosa endotracheal tube biofilm PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Verifying the Synergistic Effect of Ceftolozane Sulfate with Other Antimicrobials: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b606592#verifying-the-synergistic-effect-of-ceftolozane-sulfate-with-other-antimicrobials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com